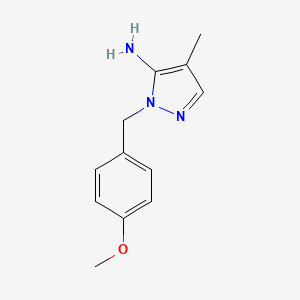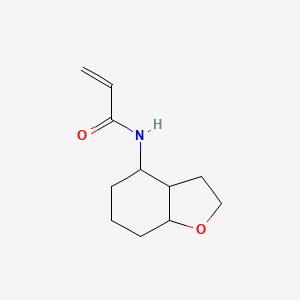![molecular formula C10H11N5OS B2604188 N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide CAS No. 338418-71-6](/img/structure/B2604188.png)
N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide” is a chemical compound with the CAS Number: 338418-71-6. It has a molecular weight of 249.3 . The IUPAC name for this compound is (1Z)-N’-(cyanoacetyl)-2-(2-pyridinylsulfanyl)ethanehydrazonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N5OS/c11-5-4-9(16)15-14-8(12)7-17-10-3-1-2-6-13-10/h1-3,6-7,14H,4,12H2,(H,15,16). This code provides a specific description of the molecule’s structure .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One of the primary applications of this compound and its derivatives is in the synthesis of novel chemical entities with potential antimicrobial properties. For instance, Elgemeie et al. (2017) described the synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones through reactions involving N-cyanoacetohydrazide. These compounds were subsequently evaluated for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Elgemeie et al., 2017).
Heterocyclic Compound Synthesis
Another significant area of application is the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For example, Elnagdi et al. (1988) demonstrated the use of cyanoacetohydrazide in preparing ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, leading to the development of 1,3,4-oxadiazoles and pyridopyridazines, compounds of interest for their potential pharmacological activities (Elnagdi et al., 1988).
Anticancer and Antitumor Evaluation
Compounds synthesized from N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide have also been evaluated for their potential anticancer and antitumor properties. Bondock and Gieman (2015) synthesized N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide derivatives and assessed their antibacterial and anticancer activity, highlighting the utility of these compounds in developing new anticancer agents (Bondock & Gieman, 2015).
Magnetic Studies in Material Science
Beyond medicinal chemistry, derivatives of this compound have found applications in material science, particularly in the study of magnetic properties of materials. Mandal et al. (2011) explored the synthesis of tetranuclear Cu4(II), Ni4(II) [2 × 2] square grids, and a dicopper(II) complex using heterocycle-based polytopic ligands derived from reactions involving similar compounds. These materials were subjected to magnetic studies, indicating their potential applications in developing new magnetic materials (Mandal et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(Z)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c11-5-4-9(16)15-14-8(12)7-17-10-3-1-2-6-13-10/h1-3,6H,4,7H2,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDMAZWPMSGDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=NNC(=O)CC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC/C(=N/NC(=O)CC#N)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)




![4-butoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2604116.png)
![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)
![N-Methyl-N-[4-[(prop-2-enoylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B2604118.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate](/img/structure/B2604122.png)
![8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2604124.png)

![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2604127.png)
